molecular formula C14H18O3 B11879443 2,2-Dimethyl-7-[(propan-2-yl)oxy]-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 120046-15-3

2,2-Dimethyl-7-[(propan-2-yl)oxy]-2,3-dihydro-4H-1-benzopyran-4-one

Cat. No.: B11879443
CAS No.: 120046-15-3
M. Wt: 234.29 g/mol
InChI Key: OBYZYEDJOIHTQO-UHFFFAOYSA-N
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Description

7-Isopropoxy-2,2-dimethylchroman-4-one is a derivative of chroman-4-one, a heterobicyclic compound that serves as a versatile scaffold in medicinal chemistry. The chroman-4-one structure is characterized by a fusion of a benzene nucleus with a dihydropyran ring, making it a significant building block for the synthesis of various biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Isopropoxy-2,2-dimethylchroman-4-one typically involves the introduction of an isopropoxy group at the 7th position of the chroman-4-one scaffold. This can be achieved through various synthetic routes, including:

    Alkylation: The chroman-4-one core can be alkylated using isopropyl halides in the presence of a base such as potassium carbonate.

    Etherification: The hydroxyl group at the 7th position can be converted to an isopropoxy group using isopropyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of 7-Isopropoxy-2,2-dimethylchroman-4-one may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

7-Isopropoxy-2,2-dimethylchroman-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The isopropoxy group can be substituted with other functional groups to create derivatives with varied properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halides and nucleophiles are used under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized chroman-4-one derivatives.

Scientific Research Applications

7-Isopropoxy-2,2-dimethylchroman-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Isopropoxy-2,2-dimethylchroman-4-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: The parent compound, which lacks the isopropoxy group.

    2,2-Dimethylchroman-4-one: A derivative with similar structural features but different functional groups.

    7-Hydroxy-2,2-dimethylchroman-4-one: A hydroxylated analog with distinct biological activities.

Uniqueness

7-Isopropoxy-2,2-dimethylchroman-4-one is unique due to the presence of the isopropoxy group, which can significantly influence its chemical reactivity and biological properties. This functional group may enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable scaffold for drug development and other applications.

Properties

CAS No.

120046-15-3

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

2,2-dimethyl-7-propan-2-yloxy-3H-chromen-4-one

InChI

InChI=1S/C14H18O3/c1-9(2)16-10-5-6-11-12(15)8-14(3,4)17-13(11)7-10/h5-7,9H,8H2,1-4H3

InChI Key

OBYZYEDJOIHTQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C(=O)CC(O2)(C)C

Origin of Product

United States

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